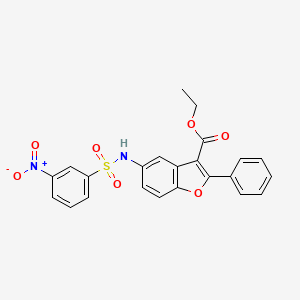
Ethyl 5-(3-nitrobenzenesulfonamido)-2-phenyl-1-benzofuran-3-carboxylate
Vue d'ensemble
Description
Ethyl 5-(3-nitrobenzenesulfonamido)-2-phenyl-1-benzofuran-3-carboxylate is a complex organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a benzofuran ring system, which is fused with a phenyl group and further substituted with a nitrobenzenesulfonamido group and an ethyl ester group. Benzofuran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(3-nitrobenzenesulfonamido)-2-phenyl-1-benzofuran-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzofuran Ring: This can be achieved through cyclization reactions involving phenylacetic acid derivatives.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 5-(3-nitrobenzenesulfonamido)-2-phenyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Aqueous acid or base solutions.
Major Products
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of various substituted benzofuran derivatives.
Hydrolysis: Formation of the corresponding carboxylic acid.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Ethyl 5-(3-nitrobenzenesulfonamido)-2-phenyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The nitrobenzenesulfonamido group is known to interact with enzymes and proteins, potentially inhibiting their activity. The benzofuran ring system can intercalate with DNA, leading to potential anticancer effects. The exact molecular targets and pathways involved are still under investigation.
Comparaison Avec Des Composés Similaires
Ethyl 5-(3-nitrobenzenesulfonamido)-2-phenyl-1-benzofuran-3-carboxylate can be compared with other benzofuran derivatives, such as:
2-Phenylbenzofuran: Lacks the nitrobenzenesulfonamido and ester groups, resulting in different biological activities.
5-Nitrobenzofuran: Contains a nitro group but lacks the sulfonamido and ester groups.
Benzofuran-3-carboxylic acid: Contains a carboxylic acid group but lacks the nitrobenzenesulfonamido and phenyl groups.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Propriétés
IUPAC Name |
ethyl 5-[(3-nitrophenyl)sulfonylamino]-2-phenyl-1-benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O7S/c1-2-31-23(26)21-19-13-16(11-12-20(19)32-22(21)15-7-4-3-5-8-15)24-33(29,30)18-10-6-9-17(14-18)25(27)28/h3-14,24H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHCUEKNXLAZSKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-])C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


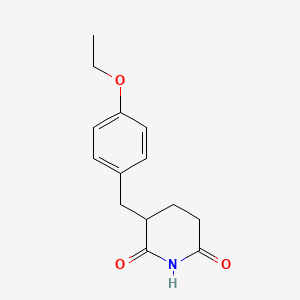
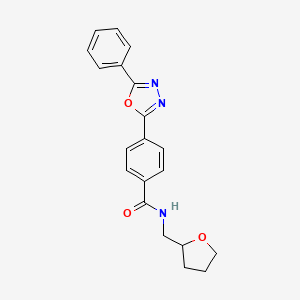
![1-ethyl-4-[1-(3-methylbenzyl)-4-piperidinyl]piperazine oxalate](/img/structure/B3973359.png)
![1-[1-(4-fluorobenzyl)-4-piperidinyl]azepane oxalate](/img/structure/B3973367.png)
![4,4'-[(3-bromo-4-ethoxy-5-methoxyphenyl)methylene]bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B3973374.png)
![1-Benzyl-4-[1-(pyridin-3-ylmethyl)piperidin-4-yl]piperazine;oxalic acid](/img/structure/B3973387.png)
![1-[1-(4-ethylbenzyl)-4-piperidinyl]azepane oxalate](/img/structure/B3973391.png)
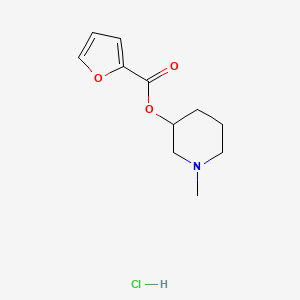
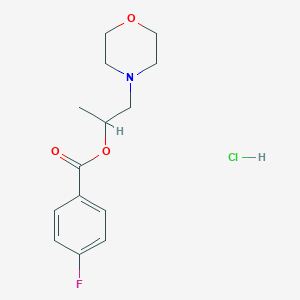
![1-(4-chlorophenyl)-N-({1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}methyl)cyclopropanecarboxamide](/img/structure/B3973428.png)
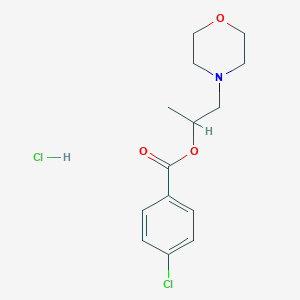
![methyl (2R,4S)-4-hydroxy-1-[4-(2-methylphenyl)benzoyl]piperidine-2-carboxylate](/img/structure/B3973441.png)
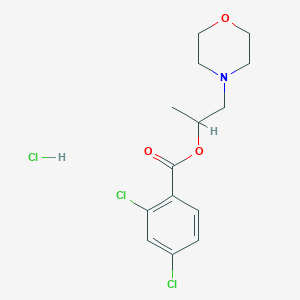
![N-cyclopropyl-3-[1-(2,2-diphenylethyl)-3-piperidinyl]propanamide](/img/structure/B3973450.png)
